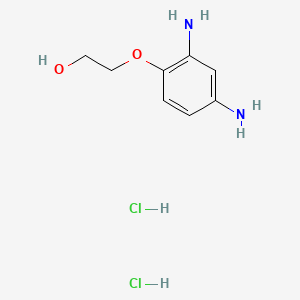

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWXJXCQSDNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70643-19-5 (Parent) | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3070462 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66422-95-5, 11138-66-2 | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-diaminophenoxy)ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthan gum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5Y843J6KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Formulation Scientists

This guide provides a comprehensive overview of the chemical and physical properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, a key intermediate in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support formulation, analysis, and further research.

Introduction: Unveiling a Versatile Aromatic Diamine

This compound, identified by the CAS number 66422-95-5, is an aromatic amine salt with the molecular formula C8H14Cl2N2O2.[1] It is a light grey to white crystalline powder, a physical form that facilitates its handling and integration into various manufacturing processes.[1][2] This compound is a cornerstone in the formulation of oxidative hair dyes, where it functions as a "coupler." In this role, it reacts with a developer in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable dye molecules within the hair shaft, resulting in long-lasting and vibrant color.[1][2] Beyond its primary application in cosmetics, its chemical structure lends itself to potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for ensuring the stability and quality of final formulations.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H14Cl2N2O2 | [1][3] |

| Molecular Weight | 241.11 g/mol | [3][4] |

| CAS Number | 66422-95-5 | [1][3] |

| Appearance | Light grey to white crystalline powder | [1][2] |

| Melting Point | 222-224 °C | [2][5][6] |

| Boiling Point | 432.7 °C at 760 mmHg | [1][2][5] |

| Flash Point | 215.5 °C | [1][2][5] |

| Water Solubility | 425 g/L at 20 °C | [5][6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform; slightly soluble in methanol and DMSO.[2][6][7] | Insoluble in water.[2] |

Expert Insight: The high water solubility of the dihydrochloride salt is a key attribute for its use in aqueous-based hair dye formulations. However, it is important to note that some sources indicate its insolubility in water, which may refer to the free base form of the compound. The dihydrochloride salt form significantly enhances its water solubility.[2] The solubility in various organic solvents provides flexibility for its incorporation into different formulation types.

Stability and Reactivity Profile

The stability of this compound is a critical consideration for storage, handling, and formulation development.

Stability:

-

In Solution: Studies have shown that in aqueous solutions (0.1 and 200 mg/ml), it is stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[7][8][9] In DMSO solutions (5, 50, and 100 mg/ml), it is stable for up to 4 hours at room temperature under similar protective conditions.[7][8][9]

-

General Storage: It is recommended to store the compound in a cool, well-ventilated environment to prevent degradation.[2] It is also noted to be air-sensitive, necessitating storage under an inert atmosphere.[5][6]

Reactivity: As an aromatic diamine, this compound exhibits reactivity characteristic of this functional group.

-

Oxidation: It readily undergoes oxidation, a key reaction in its application in hair dyes. In the presence of an oxidizing agent like hydrogen peroxide, it couples with a primary intermediate (a developer) to form a larger dye molecule.[1][2] The amino groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored byproducts.

-

Incompatibilities: It should be considered incompatible with strong oxidizing agents.[10] Contact with such agents outside of a controlled reaction can lead to uncontrolled oxidation and degradation.

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10]

Mechanism of Action in Oxidative Hair Coloring

The primary function of this compound in hair coloring is as a coupler, which dictates the final shade and tone of the hair dye. The process can be visualized as a multi-step chemical reaction.

Figure 1: Oxidative Hair Dyeing Pathway. This diagram illustrates the reaction sequence in permanent hair coloring. The developer is first oxidized by hydrogen peroxide to an active intermediate. This intermediate then rapidly reacts with the coupler, 2-(2,4-Diaminophenoxy)ethanol, to form a large, colored indo dye molecule that is trapped within the hair fiber.

Causality in Experimental Choices: The choice of the developer and the coupler, along with their concentrations, is critical in determining the final color outcome. The specific chemical structure of this compound allows it to produce a range of shades, often in the brown and black spectrum, when combined with different developers.[2] The reaction is typically carried out under alkaline conditions to facilitate the penetration of the dye precursors into the hair shaft.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.

Synthetic Pathway Overview

A common synthetic route involves the following key steps:

-

Condensation: 2,4-Dinitrochlorobenzene is condensed with ethylene glycol under alkaline conditions.[11]

-

Hydrogenation: The resulting dinitro compound is then reduced to the corresponding diamine through catalytic hydrogenation.[11][12]

-

Salt Formation: The synthesized diamine free base is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and water solubility.[11]

Figure 2: General Synthesis Workflow. This flowchart outlines the primary stages in the production of this compound, from starting materials to the purified final product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.

-

Add an excess of ethylene glycol and a base (e.g., sodium hydroxide) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitro intermediate.

Step 2: Hydrogenation

-

Dissolve the crude dinitro intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,4-diaminophenoxy)ethanol free base.

Step 3: Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a concentrated solution of hydrochloric acid in isopropanol with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.

-

The crude product can be further purified by recrystallization .[13][14][15] A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an ethanol/water mixture.[13][14][15]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control, stability testing, and research involving this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for its analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: A Validated HPLC-UV Method

This protocol serves as a template and may require optimization for specific instrumentation and sample matrices.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

-

Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Self-Validation: A robust HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Safety and Handling

This compound requires careful handling due to its potential health effects.

-

Hazard Classification: It is classified as harmful if swallowed and may cause an allergic skin reaction (skin sensitization).[10]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] In case of dust formation, a respirator may be necessary.

-

First Aid Measures:

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[10]

Regulatory Status: Regulatory bodies such as the European Union's Scientific Committee on Consumer Safety (SCCS) have deemed it safe for use in oxidative hair dyes at a maximum concentration of 2.0% (as hydrochloride) in the final product after mixing.[2][16] However, due to its skin sensitization potential, products containing this ingredient should be labeled accordingly.[2]

Conclusion

This compound is a chemical of significant industrial importance, particularly in the cosmetics sector. Its well-defined chemical and physical properties, coupled with a deep understanding of its reactivity and mechanism of action, enable its effective and safe use in product formulations. This guide has provided a comprehensive technical overview to assist researchers and formulation scientists in their work with this versatile compound. Adherence to proper safety and handling procedures is crucial when working with this and any chemical substance.

References

- 1. innospk.com [innospk.com]

- 2. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 3. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. zhishangbio.com [zhishangbio.com]

- 7. This compound | 98112-77-7 | Benchchem [benchchem.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. jayorganics.com [jayorganics.com]

- 11. This compound | 66422-95-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. rubingroup.org [rubingroup.org]

- 16. cir-safety.org [cir-safety.org]

2-(2,4-Diaminophenoxy)ethanol dihydrochloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Abstract

This compound is a key aromatic amine primarily utilized as a coupler in oxidative hair dye formulations. Its mechanism of action is multifaceted, defined not by a classical pharmacological pathway but by a combination of its chemical reactivity in color formation and its biological interactions relevant to toxicology and consumer safety. This guide provides a comprehensive analysis for researchers and drug development professionals on its dual mechanisms. We will first dissect the chemical cascade leading to permanent hair coloration, where it functions as a nucleophile to form stable indo-dyes within the hair cortex. Subsequently, we will explore its biological mechanism of action, focusing on the toxicological pathways of primary interest: skin sensitization via haptenation and the contrasting genotoxicity profiles observed in vitro versus in vivo. This document synthesizes data from peer-reviewed literature and major regulatory safety assessments to offer an authoritative overview, complete with detailed experimental protocols and pathway visualizations.

The Chemical Mechanism: Oxidative Hair Color Formation

The primary function of this compound is to act as a "coupler" or "secondary intermediate" in permanent hair coloring systems.[1] This process does not involve a biological receptor but is a controlled chemical reaction that builds large, colored molecules inside the hair shaft.[1][2][3]

The Oxidative Dyeing Process

Permanent hair dyes operate through a two-component system, mixed immediately before application:

-

Component 1: A formulation containing dye precursors (e.g., p-phenylenediamine, p-aminophenol) and couplers like 2-(2,4-Diaminophenoxy)ethanol.

-

Component 2: An oxidizing agent, typically a stabilized hydrogen peroxide solution.[1]

When mixed, the alkaline environment of the dye formulation causes the hair shaft to swell, allowing the small precursor and coupler molecules to penetrate the cuticle and enter the cortex. Simultaneously, the hydrogen peroxide oxidizes the precursors into highly reactive intermediates.[1]

Role as a Nucleophilic Coupler

The oxidized precursors are electrophilic and are immediately attacked by nucleophilic couplers. 2-(2,4-Diaminophenoxy)ethanol, with its electron-rich aromatic ring activated by two amino groups, serves as an effective nucleophile.[2][3] This rapid coupling reaction forms large, complex chromophores known as indo-dyes. These newly formed molecules are too large to be washed out of the hair cortex, resulting in a permanent color change. The final shade depends on the specific combination and concentration of precursors and couplers used.[1][4]

Biological Interactions & Toxicological Mechanisms

While not a therapeutic agent, this compound interacts with biological systems, primarily leading to toxicological endpoints. Understanding these mechanisms is critical for safety assessment.

Skin Sensitization: A Hapten-Mediated Immune Response

One of the most significant biological effects of this compound is its potential to act as a skin sensitizer.[5][6][7] The Scientific Committee on Consumer Safety (SCCS) and other regulatory bodies consistently identify sensitization as a key health risk to consider.[3][5][7] The mechanism is believed to follow the chemical hapten hypothesis.

Mechanism:

-

Hapten Formation: Small, reactive molecules like 2-(2,4-Diaminophenoxy)ethanol (or its oxidation products) are known as haptens. On their own, they are too small to elicit an immune response.

-

Protein Binding (Haptenation): Upon penetrating the epidermis, the hapten covalently binds to endogenous skin proteins, forming a hapten-carrier complex.

-

Immune Recognition: This new complex is now large enough to be recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the skin.

-

Sensitization Phase: APCs process the complex and migrate to local lymph nodes, where they present the antigen to naive T-cells, leading to the proliferation of allergen-specific T-cells.

-

Elicitation Phase: Upon subsequent exposure, these memory T-cells recognize the hapten-protein complex, triggering a cascade of cytokine release and the recruitment of other immune cells, resulting in the clinical manifestations of allergic contact dermatitis.

Experimental Protocol: The Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical.

-

Animal Model: Typically, CBA/J mice are used.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone and olive oil) at several concentrations.[8]

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each mouse's ear daily for three consecutive days.

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (or an alternative marker) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.

-

Sample Collection: Several hours after injection, the mice are euthanized, and the auricular lymph nodes draining the application site are excised.

-

Analysis: The lymph nodes are processed to create a single-cell suspension. The amount of incorporated radiolabel is measured using a scintillation counter.

-

Endpoint: The data is used to calculate a Stimulation Index (SI), which is the ratio of proliferation in the test group to the vehicle control group. An SI value of 3 or greater is typically considered a positive result, indicating sensitization potential.[8]

Genotoxicity: A Discrepancy Between In Vitro and In Vivo Models

The genotoxic potential of 2-(2,4-Diaminophenoxy)ethanol has been a subject of extensive investigation, revealing a classic case of conflicting results between cellular and whole-organism models.[2][4]

In Vitro Findings: Several studies using bacterial or mammalian cell cultures have indicated genotoxic activity.

-

Ames Test (Bacterial Reverse Mutation Assay): The compound was found to be mutagenic in the Salmonella typhimurium strain TA98, but only in the presence of a mammalian metabolic activation system (S9 fraction).[2][9] This suggests that a metabolite of the parent compound, rather than the compound itself, is the mutagenic agent.

-

Micronucleus & Chromosome Aberration Tests: Positive results were also observed in assays using human lymphocytes, both with and without metabolic activation, indicating the potential to cause chromosomal damage.[2]

In Vivo Findings: In contrast to the in vitro data, studies in live animals have not shown evidence of genotoxicity.[2][4] This discrepancy is crucial for risk assessment and suggests that physiological processes in a whole organism—such as detoxification pathways, pharmacokinetics, and DNA repair mechanisms—effectively mitigate the genotoxic potential observed in isolated cell systems. Regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that the negative in vivo results, coupled with negative long-term carcinogenicity studies, outweigh the concerns from the in vitro data.[4][10]

Summary of Genotoxicity Data

| Assay Type | System | Metabolic Activation (S9) | Result | Reference |

| In Vitro | ||||

| Ames Test | S. typhimurium TA98 | With | Positive | [2][9] |

| Ames Test | Other S. typhimurium strains | With/Without | Negative | [2] |

| Micronucleus Test | Human Lymphocytes | With/Without | Positive | [2] |

| Chromosome Aberration | Human Lymphocytes | With/Without | Positive | [2] |

| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y | With/Without | Negative | [2] |

| In Vivo | ||||

| Genotoxicity Studies | Animals (Rats) | N/A | Negative | [2][4] |

Regulatory Consensus and Safety Profile

Decades of research have led to a consensus among international regulatory bodies regarding the safe use of this compound in hair dyes.

-

The EU's Scientific Committee on Consumer Safety (SCCS): Has concluded that the use of the compound in oxidative hair dye formulations at a maximum final on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its skin sensitizing potential.[3][5][8]

-

Cosmetic Ingredient Review (CIR) Expert Panel (USA): Has repeatedly assessed the compound and its salts, concluding they are safe as hair dye ingredients in the present practices of use and concentration.[2][4][10][11]

Key Toxicological Endpoints

| Parameter | Species | Value | Effect | Reference |

| Acute Oral LD50 | Rat | ~1000 mg/kg bw | Moderate Acute Toxicity | [7] |

| Acute Oral LD50 | Mouse | 1160 mg/kg bw | Moderate Acute Toxicity | [7] |

| 90-Day Oral Study NOAEL | Rat | 20 mg/kg/day | No Observed Adverse Effect Level | [10] |

| Developmental Toxicity NOAEL | Rat | 20 mg/kg/day | No Observed Adverse Effect Level | [10] |

| Carcinogenicity (2-year) | Rat & Mouse | Not Carcinogenic | No evidence of carcinogenicity | [4][7] |

Conclusion

The mechanism of action of this compound is best understood as a dual concept. Chemically, it is a highly effective nucleophilic coupler essential for the formation of stable, permanent color in oxidative hair dyes. Biologically, its mechanism is one of toxicology, primarily characterized by a potential for skin sensitization through haptenation. While in vitro studies indicate a potential for genotoxicity mediated by metabolites, this effect is not observed in vivo, demonstrating the critical role of whole-organism detoxification pathways. Based on a comprehensive body of evidence, regulatory agencies have established concentration limits under which this ingredient is considered safe for its intended use in hair colorants.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. nbinno.com [nbinno.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ec.europa.eu [ec.europa.eu]

- 9. The hair-dye reagent 2-(2',4'-diaminophenoxy)ethanol is mutagenic to Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Research Applications of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Abstract

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine primarily known for its application in the cosmetics industry as a key component in oxidative hair dye formulations.[1][2][3] While its industrial use is well-documented, its potential within the research and drug development sectors remains largely unexplored in scientific literature. This guide elucidates the potential research applications of this compound, leveraging its inherent chemical properties and drawing parallels with structurally analogous molecules widely used in established biochemical assays. By examining its function as a redox-active molecule, we propose its utility as a chromogenic substrate for peroxidases, offering a valuable tool for immunoassays and enzymatic studies. This document provides the theoretical framework, detailed experimental protocols, and necessary safety information to enable researchers to harness the capabilities of this compound in a laboratory setting.

Introduction and Physicochemical Profile

This compound (CAS: 66422-95-5) is an aromatic diamine salt.[4] In its primary industrial application, it functions as a "coupler" in permanent hair coloring systems.[3] In this context, it undergoes oxidative coupling with a primary intermediate (a "developer") in the presence of hydrogen peroxide to form larger, stable colorant molecules within the hair shaft.[5]

The very properties that make it an effective hair dye component—specifically, its capacity to be readily oxidized—suggest its potential as a substrate in enzyme-catalyzed reactions that involve electron transfer. Many aromatic amines, most notably o-phenylenediamine (OPD), are standard chromogenic reporters in enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods.[6][7] The structural similarity of 2-(2,4-Diaminophenoxy)ethanol to OPD provides a strong rationale for its application in similar biochemical contexts. This guide will explore this potential, offering a technical framework for its use as a research reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66422-95-5 | [4] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 241.11 g/mol | [4] |

| Appearance | Light grey to pale pink-grey powder | [2][8] |

| Melting Point | 242.5°C | [9] |

| Water Solubility | 425 g/L (at 20°C) | [10] |

| log Pow | 0.99 (at 20°C) | [10] |

| Purity (Typical) | ≥98.5% | [2][9] |

Proposed Mechanism of Action in a Research Context

We propose that 2-(2,4-Diaminophenoxy)ethanol can serve as a chromogenic reducing substrate for peroxidase enzymes, such as Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This mechanism is analogous to the well-characterized oxidation of OPD.[11][12]

The proposed reaction pathway is as follows:

-

Enzyme Activation: The HRP enzyme is oxidized by hydrogen peroxide, forming a high-valence iron-oxo intermediate (Compound I).

-

Substrate Oxidation: 2-(2,4-Diaminophenoxy)ethanol donates an electron to Compound I, reducing it and generating a substrate radical cation. This process repeats, returning the enzyme to its resting state.

-

Dimerization & Color Development: The resulting substrate radicals undergo oxidative coupling (dimerization) to form a soluble, colored end-product. This product, likely a diaminophenazine derivative, will exhibit a distinct absorbance maximum in the visible spectrum, allowing for spectrophotometric quantification.

The intensity of the color produced is directly proportional to the amount of enzyme activity, which, in an immunoassay context, correlates with the quantity of the analyte of interest.

Caption: Proposed mechanism for peroxidase-catalyzed oxidation.

Potential Research Application: A Colorimetric Peroxidase Assay

The most direct application for this compound is as a liquid, soluble chromogenic substrate in HRP-based detection systems. This is a foundational technique in many areas of life science research, from diagnostics to drug discovery.

Expertise & Causality in Protocol Design

The choice of buffer is critical. A phosphate-citrate buffer at pH 5.0 is recommended, as this is the optimal pH for the HRP-catalyzed oxidation of many aromatic amine substrates, including OPD.[6] This acidic environment facilitates the enzymatic reaction, maximizing signal generation while keeping non-enzymatic background oxidation to a minimum. The reaction is stopped with a strong acid (e.g., 2 M H₂SO₄), which denatures the HRP enzyme and, importantly, causes a bathochromic shift (a change in color and absorbance maximum) in the oxidized product, stabilizing the signal for accurate reading.[13]

Detailed Experimental Protocol: ELISA Application

This protocol describes the final detection step of a standard indirect ELISA. It assumes the plate has already been coated with antigen, incubated with primary and HRP-conjugated secondary antibodies, and washed.

Materials:

-

This compound (MW: 241.11 g/mol )

-

Phosphate-Citrate Buffer (0.05 M, pH 5.0)

-

Hydrogen Peroxide (30% w/w solution)

-

Sulfuric Acid (H₂SO₄), 2 M solution

-

Microplate reader with a 490-492 nm filter

-

96-well polystyrene microplate

Reagent Preparation (Self-Validating System):

-

Substrate Buffer (0.05 M Phosphate-Citrate, pH 5.0):

-

Prepare 0.1 M citric acid and 0.2 M dibasic sodium phosphate.

-

Mix 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and bring the final volume to 100 mL with deionized water.

-

Verify pH is 5.0±0.1. This buffer should be stored at 4°C.

-

-

Substrate Stock Solution (10 mg/mL):

-

Dissolve 100 mg of this compound in 10 mL of Substrate Buffer.

-

Note: Prepare this solution fresh and protect it from light to prevent auto-oxidation, which would increase background signal. A slight pinkish tint is acceptable, but a dark solution should be discarded.

-

-

Working Substrate Solution (Prepare immediately before use):

-

Dilute the Substrate Stock Solution 1:25 in Substrate Buffer to a final concentration of 0.4 mg/mL. For 10 mL of working solution, add 400 µL of stock to 9.6 mL of buffer.

-

Add 4 µL of 30% H₂O₂ per 10 mL of working solution. Mix gently. This addition is the final step before adding to the plate; H₂O₂ initiates the enzymatic reaction.

-

-

Stop Solution: 2 M H₂SO₄.

Assay Procedure:

-

After the final wash step of the immunoassay, remove all residual wash buffer from the wells by inverting and tapping the plate on a clean paper towel.

-

Add 100 µL of the freshly prepared Working Substrate Solution to each well, including blanks and standards.

-

Incubate the plate in the dark at room temperature (20-25°C) for 15-30 minutes. The incubation time is a critical variable and should be optimized for the specific assay to achieve a robust signal without oversaturating the highest standards.

-

Stop the reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well. The solution should turn from a brownish-orange to a stable yellow.

-

Read the optical density (OD) of each well at 492 nm within 30 minutes of adding the stop solution.

Caption: Experimental workflow for colorimetric detection.

Safety and Toxicological Profile

As a research tool, it is imperative to handle this compound with appropriate laboratory precautions. The compound has been extensively studied for its toxicological properties by cosmetic safety panels.[3][14][15] The key findings are summarized below.

Table 2: Summary of Toxicological Data

| Endpoint | Result | Comments | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed (LD₅₀ ≈ 1000 mg/kg in rats) | GHS Category 4. Clinical signs included hypoactivity and convulsions. | [16] |

| Skin Irritation | Slightly irritating | Tested at 4% solution; considered a non-irritant at lower concentrations. | [14] |

| Eye Irritation | Practically non-irritating to slightly irritating | Tested at 4% aqueous solution. | [9][14] |

| Skin Sensitization | Potential for sensitization | May cause an allergic skin reaction. Calculated EC3 value of 3.2%. | [15][16] |

| Mutagenicity/Genotoxicity | Largely negative in a battery of tests | Some studies reported marginal responses, but the overall conclusion is non-mutagenic. | [15] |

| Carcinogenicity | Non-carcinogenic | Based on a 104-week drinking water study in mice. | [15] |

| Developmental Toxicity | No teratogenic effects observed | Effects observed at high doses were considered secondary to maternal toxicity. | [8][14] |

Handling Recommendations: Researchers should wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Given its sensitization potential, repeated skin contact should be avoided.[16]

Conclusion

While this compound is firmly established in the cosmetics industry, its chemical properties strongly support its repurposing as a valuable tool for the research community. Its ability to act as a peroxidase substrate positions it as a viable and effective chromogen for ELISAs and other HRP-based assays. By providing a detailed protocol grounded in the established principles of enzyme kinetics and immunoassay development, this guide serves as a foundational resource for scientists and developers seeking to explore the utility of this compound. As with any laboratory reagent, a thorough understanding of its safety profile is essential for its responsible and effective implementation.

References

- 1. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 2. This compound | 66422-95-5 [chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. cir-safety.org [cir-safety.org]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ELISA Substrates and Reagents | Thermo Fisher Scientific [thermofisher.com]

- 14. cir-safety.org [cir-safety.org]

- 15. ec.europa.eu [ec.europa.eu]

- 16. jayorganics.com [jayorganics.com]

2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Authored by a Senior Application Scientist

Foreword: Understanding the Molecule

This compound (CAS No. 66422-95-5) is a critical intermediate, primarily recognized for its role as a coupler in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a di-substituted phenyl ring, allows it to react with developers (like p-phenylenediamine) in the presence of an oxidizing agent (such as hydrogen peroxide) to form stable, long-lasting color molecules within the hair shaft.[2] For researchers and formulation scientists, a comprehensive understanding of its solubility and stability is not merely academic; it is fundamental to ensuring product efficacy, safety, and shelf-life. This guide synthesizes available technical data and outlines robust methodologies for evaluating these core parameters.

Section 1: Core Physicochemical Properties

Before delving into solubility and stability, it is crucial to establish the fundamental physicochemical identity of the compound. These properties are the baseline upon which all further analysis is built. The dihydrochloride salt form enhances the compound's aqueous solubility and stability compared to its free base.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Source(s) |

| CAS Number | 66422-95-5 | [3][4] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂) | [3][4] |

| Molecular Weight | 241.11 - 241.12 g/mol | [3][4] |

| Appearance | Light grey to pale pink-grey crystalline powder | [1][4][5] |

| Melting Point | 222-224°C | [1][2][4][6] |

| Purity (by HPLC) | Typically ≥98.5% | [1][2] |

| Storage Condition | Inert atmosphere, Room Temperature | [4][6][7][8] |

| Stability Note | Air Sensitive | [4][6][8] |

Section 2: Solubility Profile

The solubility of an active ingredient dictates its formulation possibilities, bioavailability, and reaction kinetics. For this compound, its performance in aqueous-based hair dye systems is directly tied to its water solubility.

Quantitative Solubility Data

The compound exhibits high solubility in water, a critical feature for its application in aqueous cosmetic formulations. Its solubility in polar organic solvents is also noteworthy, providing flexibility for creating concentrated stock solutions for research and analytical purposes.

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | 425 g/L | 20°C | [4][5][6][9] |

| DMSO | ≥ 10 g/100 mL (Slightly soluble) | 20°C | [6][8][9] |

| Methanol | Soluble (Slightly) | Not Specified | [4][6][8] |

| Ethanol | ≤ 1 g/100 mL (Soluble) | Not Specified | [1][9] |

| Acetone | Soluble | Not Specified | [1] |

| Chloroform | Soluble | Not Specified | [1] |

Note: Contradictory data exists regarding water solubility, with one source suggesting insolubility[1]. However, multiple other sources confirm high aqueous solubility, which is consistent with the nature of a dihydrochloride salt.

Causality and Formulation Insights

The high aqueous solubility (425 g/L) is a direct consequence of its salt form. The two hydrochloride moieties ensure that the amine functional groups are protonated, rendering the molecule highly polar and readily solvated by water. This is advantageous in hair dye formulations, which are typically aqueous emulsions or gels, allowing for homogenous mixing and consistent application.

The solubility in solvents like DMSO and methanol is crucial for analytical method development, enabling the preparation of concentrated stock solutions for HPLC and other assays.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for verifying solubility data in-house. The principle is to create a saturated solution and quantify the dissolved solute.

Workflow: Solubility Determination

Caption: Workflow for equilibrium solubility assessment.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 20°C or 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Remove the vial and allow it to stand at the same temperature. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Section 3: Stability Profile

Stability testing is the cornerstone of drug development and chemical safety, providing critical information on how a substance's quality varies over time under the influence of environmental factors.[10] For this compound, stability is paramount not only for determining shelf-life but also for preventing the formation of potentially sensitizing or toxic degradation products.[2]

General Stability and Storage

The compound is noted as being "Air Sensitive"[4][6][8], which implies a susceptibility to oxidation. The diaminophenoxy moiety is electron-rich and can be prone to oxidative degradation, which may lead to color changes and the formation of impurities.

Recommended Storage Conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4][6][8]

-

Temperature: Store in a cool, dry, and well-ventilated place at room temperature.[3][5][7]

-

Container: Keep the container tightly closed and properly labeled.[3][7]

Solution Stability

Data from the Scientific Committee on Consumer Safety (SCCS) provides specific insights into the compound's stability in solution, which is highly relevant for both analytical work and liquid formulations.

-

Aqueous Solution: At concentrations of 0.1 and 200 mg/mL, the compound is stable for up to 6 hours at room temperature and for 9 days at +4°C when protected from light and under an inert gas atmosphere.[9][11]

-

DMSO Solution: At concentrations of 5, 50, and 100 mg/mL, the compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere.[9][11]

Insight: The limited stability at room temperature, especially in DMSO, underscores the need to prepare solutions fresh for analytical testing and to store stock solutions under refrigerated and protected conditions.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) is an essential process where a compound is intentionally exposed to conditions more severe than accelerated stability testing.[10][12] The goal is to identify likely degradation products and establish degradation pathways. This information is fundamental for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient without interference from any degradants.[13]

Typical Stress Conditions for Forced Degradation:

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often at room or elevated temperature.[14]

-

Thermal Stress: Exposing the solid compound to dry heat (e.g., >50°C).[13]

-

Photostability: Exposing the compound (both solid and in solution) to controlled light conditions as specified by ICH Q1B guidelines.

Logical Workflow: Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: General Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at the same time points.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time (e.g., up to 24 hours).

-

Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for a set period. Also, reflux the stock solution for several hours.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, alongside a non-degraded control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Objective: Aim for 5-20% degradation of the parent compound.

-

Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Check the peak purity of the parent peak to ensure the method is specific.

-

Mass Balance: Ensure that the total response (parent + degradants) remains reasonably constant, demonstrating that all significant degradation products are being detected.

-

Section 4: Conclusion

This compound is a compound with well-defined physicochemical properties that make it highly suitable for its intended use in oxidative hair dyes. Its high water solubility facilitates its incorporation into aqueous formulations. While the compound is stable under recommended storage conditions—cool, dry, and under an inert atmosphere—it is sensitive to air and has limited stability in solution at room temperature, necessitating careful handling and fresh preparation of analytical and formulation samples. A systematic approach to stability testing, including forced degradation studies, is essential for any researcher or developer to ensure the creation of a safe, effective, and stable final product.

References

- 1. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 2. innospk.com [innospk.com]

- 3. jayorganics.com [jayorganics.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 66422-95-5 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. zhishangbio.com [zhishangbio.com]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. biopharminternational.com [biopharminternational.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. biomedres.us [biomedres.us]

A Technical Guide to the Safe Laboratory Handling of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5) in a laboratory environment. The protocols and recommendations herein are synthesized from authoritative safety data sheets and toxicological assessments to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is an aromatic amine salt, primarily used as an intermediate or as an oxidation colorant in hair dyes.[1][2] Its physical form is typically a grey to pale pink-grey powder.[1] Understanding its basic properties is the foundation of a sound risk assessment.

| Property | Value | Source |

| CAS Number | 66422-95-5 | [3][4] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [3][5] |

| Molecular Weight | 241.11 g/mol | [4][6] |

| Appearance | Grey to pale pink-grey powder | [1] |

| Purity | Typically >98% | [5] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several significant hazards that dictate the necessary handling precautions.[7][8] The primary risks are acute oral toxicity, severe eye damage, and skin sensitization.[7][9]

| Pictogram | GHS Class | Hazard Statement |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][8] |

|

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[3][8] |

|

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[7] |

|

| Hazardous to the aquatic environment, long-term | H411: Toxic to aquatic life with long lasting effects.[7][8] |

Note: Some sources also indicate a suspicion of causing genetic defects (H341), warranting additional caution.[10]

The causality behind these classifications is rooted in the compound's chemical reactivity. As an aromatic amine, it can be readily absorbed and act as a sensitizer, meaning initial exposures may prime the immune system for a more severe allergic reaction upon subsequent contact.[3] The risk of severe eye damage necessitates stringent eye protection, as contact can lead to irreversible harm.[7]

Risk Mitigation and Exposure Controls

A multi-layered approach, grounded in the hierarchy of controls, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Ventilation: Always handle this compound within a certified chemical fume hood or at a bench with appropriate local exhaust ventilation.[3][8] This is critical to prevent respiratory tract irritation and systemic exposure.[3]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

Administrative Controls

These work practices are designed to reduce the duration, frequency, and severity of potential exposure.

-

Restricted Access: Designate specific areas for handling this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7] Do not eat, drink, or smoke in areas where the chemical is used.[7][10]

-

Avoid Dust Formation: Develop procedures that avoid creating dust, such as gentle scooping instead of pouring, and cleaning spills without dry sweeping.[3][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards. All PPE should be compliant with appropriate government standards such as NIOSH (US) or EN (EU).[3]

| Protection Type | Specification | Rationale and Source |

| Eye/Face | Chemical safety goggles and a face shield. | Required to protect against dust particles and splashes, preventing serious eye damage.[3][7] |

| Skin/Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton™) inspected before use. A lab coat or coveralls. | Prevents skin contact, irritation, and potential sensitization. Gloves must comply with standards like EN 374.[3][7][12] |

| Respiratory | Required if dust is generated or ventilation is insufficient. Use a NIOSH P95 or EN 143 P1 particle respirator at a minimum. For higher exposures, a cartridge respirator (e.g., ABEK-P2) is necessary. | Protects against inhalation of the harmful powder, which can cause respiratory tract irritation.[3][12] |

Standard Operating Procedures for Laboratory Use

Adherence to validated protocols is key to ensuring safety and experimental integrity.

Protocol for Weighing and Transferring Solid

-

Pre-Operation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

-

Operation:

-

Gently open the container, avoiding any puff of powder.

-

Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create dust.

-

Securely close the main container.

-

Carefully transfer the weighed powder to the reaction vessel or beaker, also within the fume hood.

-

-

Post-Operation:

-

Clean the spatula and any contaminated surfaces with a damp cloth to prevent residual dust.

-

Dispose of the weigh boat and cleaning materials as contaminated waste.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[3]

-

Wash hands thoroughly.

-

Protocol for Preparing an Aqueous Solution

-

Pre-Operation:

-

Perform all steps within a chemical fume hood.

-

Don all required PPE.

-

Weigh the required amount of solid compound following the protocol above (4.1).

-

-

Operation:

-

Place the desired volume of solvent (e.g., deionized water) in an appropriate beaker or flask equipped with a magnetic stir bar.

-

Slowly and carefully add the weighed powder to the solvent while stirring. Adding the solid to the liquid minimizes dust generation.

-

Cover the beaker with a watch glass or parafilm to prevent aerosols from escaping.

-

Allow the mixture to stir until the solid is fully dissolved.

-

-

Post-Operation:

-

Clean all equipment.

-

Dispose of any contaminated materials (e.g., weigh boats, wipes) in the designated hazardous waste stream.

-

Remove PPE and wash hands.

-

Emergency Response Protocols

Rapid and correct response to an emergency is critical. Always have the Safety Data Sheet (SDS) for this compound readily available.[3]

First Aid Measures

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] Remove contaminated clothing and wash it before reuse.[11] If skin irritation or a rash occurs, seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[7][11]

-

In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][12] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[8]

Accidental Release (Spill) Response

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and don full PPE, including respiratory protection.[3]

-

Prevent the powder from becoming airborne. If safe to do so, cover the spill with a plastic sheet or lightly moisten it with water.[12]

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3][12] Avoid creating dust during this process.[3]

-

Clean the spill area thoroughly with a wet cloth or absorbent material.

-

Prevent the spilled material from entering drains or waterways.[3][8]

Caption: Workflow for responding to a solid spill.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][12] Keep the container tightly closed to prevent moisture absorption and contamination.[3][8]

-

Disposal: All waste material and contaminated items must be disposed of through a licensed professional waste disposal company.[3] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][11] Do not allow the product to enter drains.[3] Contaminated packaging should be treated as unused product.[3][13]

Toxicological Summary

While a comprehensive toxicological profile has not been established for all endpoints, key data underscores the need for caution.[3]

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | ~1000 mg/kg | Rat | [9] |

| Acute Oral Toxicity (LD50) | 1160 mg/kg | Mouse | [9] |

| Skin Sensitization | Moderate Sensitizer | Animal Studies | [9] |

| Eye Irritation | Irritant / Causes Serious Damage | Rabbit | [7][9] |

| Skin Irritation | Minimally to non-irritating | Rabbit | [9] |

The data indicates moderate acute toxicity if swallowed and confirms the compound as a skin sensitizer and a significant eye irritant.[9]

References

- 1. This compound | 66422-95-5 [chemicalbook.com]

- 2. cir-safety.org [cir-safety.org]

- 3. jayorganics.com [jayorganics.com]

- 4. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achemtek.com [achemtek.com]

- 6. biocrick.com [biocrick.com]

- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 8. echemi.com [echemi.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. This compound, 5G | Labscoop [labscoop.com]

- 11. biosynth.com [biosynth.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: Molecular Structure and Functional Group Analysis

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, identified by its CAS number 66422-95-5, is a significant aromatic organic compound with critical applications in the cosmetics industry, primarily as an intermediate in oxidative hair dye formulations.[1][2] Its molecular structure, which combines stability with reactivity, makes it a preferred choice for creating a spectrum of hair colors. This technical guide provides a comprehensive analysis of the molecular structure and functional groups of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and cosmetic chemistry.

This document will delve into the compound's physicochemical properties, elucidate the characteristics of its key functional groups, and discuss its toxicological profile and safe handling procedures. The aim is to provide a holistic understanding of this compound, grounded in scientific principles and supported by authoritative data.

Molecular Identity and Physicochemical Properties

This compound is a salt, with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of approximately 241.11 g/mol .[3] It typically appears as a light grey to white or pale pink-grey crystalline powder, a form that facilitates its handling and integration into manufacturing processes.[4][1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 241.11 g/mol | [3] |

| Appearance | Light grey to white crystalline powder | |

| Melting Point | 222-224 °C | [5] |

| Boiling Point | 432.7 °C | |

| Flash Point | 215.5 °C | |

| Solubility | Highly soluble in water (425 g/L at 20°C); slightly soluble in methanol and dimethyl sulfoxide. | [5][6] |

| Purity (typical) | ≥99.5% (by HPLC) |

The high melting and boiling points indicate the compound's thermal stability under standard processing conditions. High purity is a critical parameter for its application in cosmetics to ensure product consistency and safety.

Molecular Structure Visualization

The structural arrangement of this compound is fundamental to its chemical behavior. The core of the molecule is a benzene ring substituted with two amino groups, an ether linkage to an ethanol group, and two hydrochloride salts associated with the amino groups.

Caption: 2D representation of this compound.

Functional Group Analysis

The reactivity and utility of this compound are dictated by its constituent functional groups: the aromatic diamine, the ether linkage, and the primary alcohol.

Aromatic Diamine Groups

The two amino (-NH₂) groups attached to the benzene ring are the primary sites of reactivity. In the dihydrochloride salt form, these amino groups are protonated (-NH₃⁺), which increases the compound's water solubility and stability.

-

Reactivity in Hair Dyes: In the alkaline environment of hair coloring formulations, typically in the presence of an oxidizing agent like hydrogen peroxide, these amino groups are deprotonated. The resulting free amine is highly reactive and serves as a "coupler" or "developer" in the dye formation process.[7] It reacts with other dye precursors to form larger, colored molecules that become trapped within the hair shaft, resulting in a permanent color change.[7]

-

Chemical Reactions: The amino groups can undergo various chemical reactions, including oxidation to form quinone derivatives and nucleophilic substitution.[5]

Ether Group

The ether linkage (-O-) connects the phenoxy group to the ethanol side chain.

-

Stability: Ether linkages are generally stable and less reactive than the amino or hydroxyl groups. This stability is crucial for maintaining the integrity of the molecule during storage and formulation.

-

Influence on Properties: The ether group influences the molecule's overall polarity and solubility characteristics. It also provides a flexible link between the aromatic ring and the ethanol moiety.

Primary Alcohol Group

The terminal hydroxyl (-OH) group of the ethanol side chain is a primary alcohol.

-

Hydrogen Bonding: This hydroxyl group can participate in hydrogen bonding, which contributes to the compound's solubility in polar solvents like water.

-

Reactivity: While less reactive than the aromatic amines in the context of hair dyeing, the primary alcohol can undergo typical alcohol reactions such as esterification or oxidation under specific conditions. Its presence can also modulate the overall properties of the final dye molecule.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route starts with 2,4-dinitrochlorobenzene, which undergoes a Williamson ether synthesis with ethylene glycol in an alkaline medium to form β-2,4-dinitrophenoxyethanol.[1][8] This intermediate is then subjected to catalytic hydrogenation to reduce the two nitro groups to amino groups.[8][9] The final step involves reacting the resulting 2-(2,4-diaminophenoxy)ethanol with hydrochloric acid to produce the dihydrochloride salt.[1][9]

Caption: Simplified synthesis workflow for this compound.

Toxicological Profile and Safety Considerations

Understanding the toxicological profile of this compound is paramount for its safe handling and application.

Acute Toxicity

The compound is considered to have moderate acute toxicity based on animal studies with oral exposure.[10] The median lethal dose (LD50) in rats was approximately 1000 mg/kg body weight, and in mice, it was 1160 mg/kg body weight.[10] Ingestion is harmful.[11]

Skin and Eye Irritation and Sensitization

-

Skin: It is not considered a primary skin irritant but is classified as a moderate skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[10][11][12]

-

Eyes: In its concentrated form, it may cause eye irritation.[11] However, a 4% solution was found to be practically non-irritating to rabbit eyes.[10]

Genotoxicity and Carcinogenicity

Based on a weight of evidence from available in vitro and in vivo studies, this compound is not considered to be genotoxic.[10] Studies in rats and mice have not shown carcinogenic effects.[5]

Regulatory Status and Safe Use

The use of this chemical in cosmetic products, particularly hair dyes, is regulated in various regions, including the European Union, Canada, and Australia.[10] The Scientific Committee on Consumer Safety (SCCS) in Europe has concluded that its use in oxidative hair dye formulations at a maximum final concentration of 2% (after mixing with hydrogen peroxide) is safe for consumers, apart from its sensitizing potential.[13]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given its toxicological profile, stringent safety protocols must be followed when handling this compound in a laboratory or industrial setting.

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Use appropriate exhaust ventilation where dust is formed.[11]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for prolonged exposure.[11]

-

Hand Protection: Wear compatible chemical-resistant gloves.[14]

-

Eye Protection: Use chemical safety goggles.[14]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

-

Spill Response: In case of a spill, avoid creating dust.[11] Sweep up the material and place it in a suitable, closed container for disposal.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Flush eyes with water as a precaution.[11]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]

-

Conclusion

This compound is a well-characterized compound with a molecular architecture that is ideally suited for its primary application in oxidative hair colorants. Its aromatic diamine functional groups provide the necessary reactivity for dye formation, while the ether and alcohol moieties contribute to its overall physicochemical properties and stability. A thorough understanding of its molecular structure, functional group reactivity, and toxicological profile is essential for its safe and effective use in both research and industrial applications. Adherence to established safety protocols is critical to mitigate the risks associated with its handling.

References

- 1. This compound | 66422-95-5 [chemicalbook.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. CAS 66422-95-5 | this compound - Synblock [synblock.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 98112-77-7 | Benchchem [benchchem.com]

- 6. 2,4-diaminophenoxyethanol HCl, 66422-95-5 [thegoodscentscompany.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. researchgate.net [researchgate.net]

- 9. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. jayorganics.com [jayorganics.com]

- 12. echemi.com [echemi.com]

- 13. cir-safety.org [cir-safety.org]

- 14. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Executive Summary

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a synthetic aromatic amine primarily recognized for its application as a key component in oxidative hair dye formulations.[1][2] Its biological interactions have been extensively scrutinized, not for therapeutic efficacy, but for safety and toxicological assessment within the cosmetics industry. This guide provides a comprehensive analysis of the known biological and toxicological profile of this compound, drawing from authoritative safety assessments by international regulatory bodies. Furthermore, this document ventures into prospective, yet currently hypothetical, areas of biological activity that could warrant investigation by researchers in drug discovery and development, based on the compound's chemical structure.

Introduction: A Compound of Dual Identity

This compound (CAS 66422-95-5) is an organic salt with the molecular formula C8H12N2O2·2HCl.[3] While its commercial and regulatory history is firmly rooted in the cosmetics sector, its chemical structure—a substituted diaminobenzene—presents features that are of interest to researchers exploring novel bioactive molecules.